molecular formula C23H31NO8 B563831 Mycophenolate mofetil N-oxide CAS No. 224052-51-1

Mycophenolate mofetil N-oxide

Cat. No.: B563831
CAS No.: 224052-51-1
M. Wt: 449.5
InChI Key: MNDAMCFHWPXNAW-SYZQJQIISA-N
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Description

Mycophenolate mofetil N-oxide is a derivative of mycophenolate mofetil, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This compound is known for its ability to inhibit lymphocyte proliferation, making it a valuable tool in preventing organ rejection and treating various autoimmune conditions.

Mechanism of Action

Target of Action

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides . This enzyme is more prevalent in T and B lymphocytes, making them more susceptible to the effects of MPA .

Mode of Action

MMF inhibits the enzymatic activity of IMPDH, leading to a reduction in the synthesis of guanosine nucleotides . This results in a more potent cytostatic effect on lymphocytes than on other cell types . By depleting guanosine nucleotides, MPA suppresses the production of nitric oxide by inducible NO synthase (iNOS) without affecting the activity of constitutive NO synthases . This leads to a decrease in the production of tissue-damaging peroxynitrite .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which in turn suppresses the glycosylation and expression of adhesion molecules . This results in a decrease in the recruitment of lymphocytes and monocytes into sites of inflammation . Additionally, MPA can induce apoptosis of activated T-lymphocytes, which may eliminate clones of cells responding to antigenic stimulation .

Pharmacokinetics

MMF is rapidly absorbed following oral administration and is hydrolyzed to MPA, the active metabolite . The oral bioavailability of MPA after MMF administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MMF that escapes initial intestinal hydrolysis enters into the liver via the portal vein and gets converted to MPA in the hepatocytes .

Result of Action

The primary result of MMF’s action is the suppression of the immune response, which is why it is used as an immunosuppressant in organ transplantation . By inhibiting IMPDH, MMF prevents the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . This makes MMF effective in preventing organ rejection after hepatic, renal, and cardiac transplants .

Action Environment

The action of MMF can be influenced by various environmental factors. For instance, the bioavailability of MPA can be significantly reduced when taken with a high-fat meal . Therefore, to increase absorption, MMF should be taken on an empty stomach . Additionally, certain drugs, such as proton pump inhibitors and iron/magnesium oxide, can affect the pharmacokinetics of MMF .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil N-oxide typically involves the oxidation of mycophenolate mofetil. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 40°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate mofetil N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form additional oxidative derivatives.

    Reduction: It can be reduced back to mycophenolate mofetil using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile at 40°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Mycophenolate mofetil N-oxide has several applications in scientific research:

Comparison with Similar Compounds

    Mycophenolate mofetil: The parent compound, widely used in immunosuppressive therapy.

    Mycophenolic acid: The active metabolite of mycophenolate mofetil.

    Cyclophosphamide: Another immunosuppressive agent used in similar therapeutic contexts.

Uniqueness: Mycophenolate mofetil N-oxide is unique due to its specific oxidative modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound .

Properties

IUPAC Name

2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDAMCFHWPXNAW-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176940
Record name Mycophenolate mofetil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224052-51-1
Record name Mycophenolate mofetil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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